molecular formula C20H11N3O3S2 B2989502 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361173-69-5

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2989502
CAS No.: 361173-69-5
M. Wt: 405.45
InChI Key: WGNOAUGPEZWVSF-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound that is part of many biologically active molecules . It is known to possess a wide range of properties and applications, including optical properties, coordination properties, electron acceptor properties, etc . Chromene is another heterocyclic compound that is a key structural motif in various natural products and pharmaceuticals.


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, UV, IR, and mass spectrometry .


Chemical Reactions Analysis

Benzothiazole derivatives are known to be highly reactive molecules and are extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various techniques such as melting point determination, IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Scientific Research Applications

Adenosine Receptor Ligands

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide and its derivatives have been studied for their potential as adenosine receptor ligands. Chromones and thiazole-based compounds, such as this one, show promise in this area, potentially leading to developments in therapeutics for various conditions (Cagide et al., 2015).

Chemosensors for Cyanide Anions

Derivatives of this compound have been explored as chemosensors for cyanide anions. Their ability to recognize cyanide anions through a Michael addition reaction makes them potentially useful for environmental monitoring and safety applications (Wang et al., 2015).

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound derivatives. Their effectiveness against various bacterial and fungal strains highlights their potential in developing new antimicrobial agents (Raval et al., 2012).

Antitumor Activity

Research into the antitumor properties of compounds containing the benzothiazole moiety, like this one, has shown promising results. Certain derivatives exhibit significant anticancer activities, particularly against lung and colon cancer cells, suggesting potential applications in cancer therapy (El‐Helw et al., 2019).

Applications in Polymer Composites

The incorporation of coumarin–thiazole derivatives into polymers, such as in polyurethane varnishes, has been shown to impart antimicrobial properties. This could lead to applications in coatings and other materials where microbial resistance is beneficial (El‐Wahab et al., 2014).

Epidermal Growth Factor Receptor Inhibitors

Some derivatives have been identified as potential inhibitors of the epidermal growth factor receptor, showing cytotoxicity against cancer cell lines. This suggests their utility in the development of targeted cancer therapies (Zhang et al., 2017).

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary depending on the specific compound. Some benzothiazole derivatives have been found to exhibit potent cytotoxicity against various human cancer cell lines .

Future Directions

The future directions in the field of benzothiazole derivatives research could involve the development of new synthetic methods, the discovery of new biological activities, and the design of more potent and selective benzothiazole-based drugs .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11N3O3S2/c24-14-9-16(26-15-7-3-1-5-11(14)15)18(25)23-20-22-13(10-27-20)19-21-12-6-2-4-8-17(12)28-19/h1-10H,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNOAUGPEZWVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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